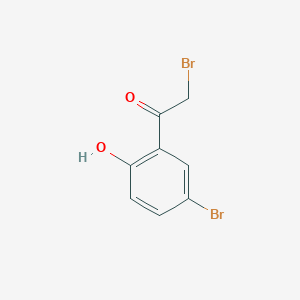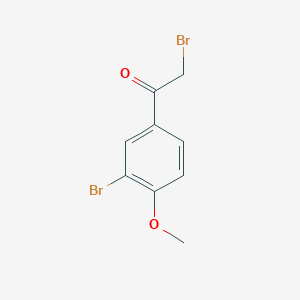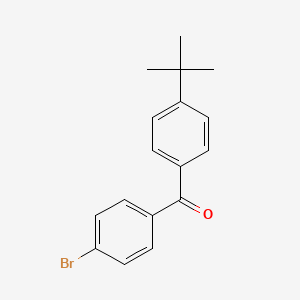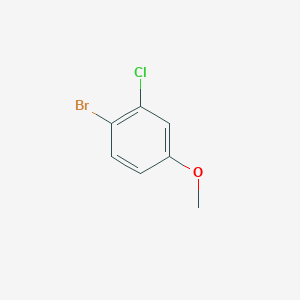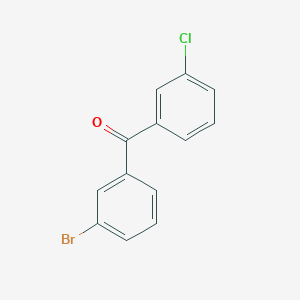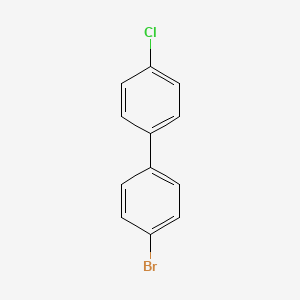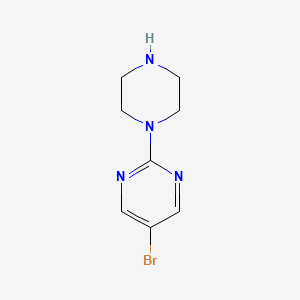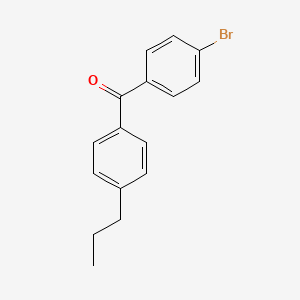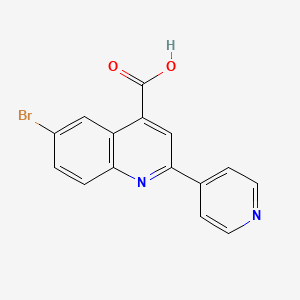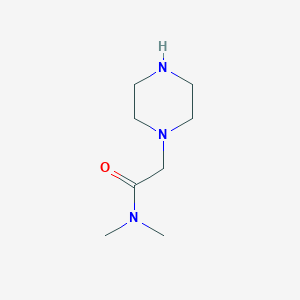![molecular formula C17H18O2 B1272400 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde CAS No. 181297-82-5](/img/structure/B1272400.png)
2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde
Übersicht
Beschreibung
2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allergy and Dermatitis Research
Research has identified certain tert-butyl compounds as contact allergens in products like marking pens, leading to cases of acute contact dermatitis. This is notable for 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde due to its structural similarities with these compounds (Hagdrup et al., 1994).
Chemical Structure and Properties
Studies have explored the molecular structures of related tert-butyl compounds, revealing their 'butterfly' shapes and the roles of phenol and aldehyde groups in intramolecular hydrogen bonds. This can provide insights into the behavior and potential applications of this compound in various chemical contexts (Masci et al., 2004).
Radical Reactions
Tert-butoxy radicals, derived from similar tert-butyl compounds, have been studied for their reactivity with phenols. These findings could be relevant for understanding the reactivity of this compound under similar conditions (Das et al., 1981).
Environmental Presence and Impact
Synthetic phenolic antioxidants, including tert-butyl compounds, are widely used in various industries and have been detected in environmental samples like indoor dust. Research in this area can inform the environmental impact and management of this compound (Wang et al., 2016).
Electrochemical Properties
The electrochemical oxidation of tert-butylphenols, closely related to this compound, has been studied, offering insights into its potential electrochemical applications (Richards et al., 1975).
Organic Synthesis
Tert-butyl compounds have been utilized as building blocks in organic synthesis, indicating potential synthetic applications for this compound (Guinchard et al., 2005).
Allergen Identification in Resins
Research has identified specific monomeric aldehyde components, structurally related to this compound, as allergens in certain resins, emphasizing the importance of chemical identification for safety and regulatory purposes (Zimerson & Bruze, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRDMITVHSQHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376950 | |
| Record name | 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181297-82-5 | |
| Record name | 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
